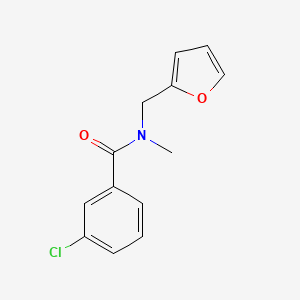
3-chloro-N-(furan-2-ylmethyl)-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(furan-2-ylmethyl)-N-methylbenzamide, also known as CFM-2, is a chemical compound that has gained significant attention in the field of scientific research. It is a benzamide derivative that has been synthesized for various applications, including medicinal chemistry, drug discovery, and biochemical studies.
作用機序
3-chloro-N-(furan-2-ylmethyl)-N-methylbenzamide exerts its biological effects by modulating the activity of TRPV1 channels. TRPV1 channels are expressed in sensory neurons and play a crucial role in pain sensation and inflammation. 3-chloro-N-(furan-2-ylmethyl)-N-methylbenzamide has been shown to inhibit the activity of TRPV1 channels, leading to a reduction in pain and inflammation. 3-chloro-N-(furan-2-ylmethyl)-N-methylbenzamide also exhibits a potent antitumor effect by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-chloro-N-(furan-2-ylmethyl)-N-methylbenzamide has been reported to exhibit potent anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to possess antitumor properties by inducing apoptosis in cancer cells. 3-chloro-N-(furan-2-ylmethyl)-N-methylbenzamide has been reported to inhibit the activity of TRPV1 channels, leading to a reduction in pain and inflammation. Furthermore, 3-chloro-N-(furan-2-ylmethyl)-N-methylbenzamide has been shown to modulate the release of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
3-chloro-N-(furan-2-ylmethyl)-N-methylbenzamide has several advantages for lab experiments. It is a readily available and cost-effective tool compound that can be used to study the role of TRPV1 channels in pain sensation and inflammation. Furthermore, 3-chloro-N-(furan-2-ylmethyl)-N-methylbenzamide exhibits a potent antitumor effect, making it a promising candidate for cancer therapy. However, 3-chloro-N-(furan-2-ylmethyl)-N-methylbenzamide also has some limitations. It has been reported to exhibit low solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, 3-chloro-N-(furan-2-ylmethyl)-N-methylbenzamide has a relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
3-chloro-N-(furan-2-ylmethyl)-N-methylbenzamide has several potential future directions for scientific research. One possible direction is to investigate its use as a therapeutic agent for cancer treatment. 3-chloro-N-(furan-2-ylmethyl)-N-methylbenzamide has been shown to exhibit a potent antitumor effect, making it a promising candidate for cancer therapy. Another possible direction is to study the role of TRPV1 channels in other physiological processes, such as thermoregulation and cardiovascular function. Furthermore, 3-chloro-N-(furan-2-ylmethyl)-N-methylbenzamide can be used as a lead compound for the development of novel TRPV1 channel modulators with improved pharmacological properties.
合成法
3-chloro-N-(furan-2-ylmethyl)-N-methylbenzamide can be synthesized using a simple and efficient method. The first step involves the reaction of furan-2-carbaldehyde with N-methyl-4-chlorobenzamide in the presence of a base, such as potassium carbonate. This reaction results in the formation of a furan-2-ylmethyl-N-methylbenzamide intermediate. The intermediate is then treated with thionyl chloride to generate the final product, 3-chloro-N-(furan-2-ylmethyl)-N-methylbenzamide. This synthesis method has been optimized to produce high yields of 3-chloro-N-(furan-2-ylmethyl)-N-methylbenzamide with excellent purity.
科学的研究の応用
3-chloro-N-(furan-2-ylmethyl)-N-methylbenzamide has been extensively used for scientific research purposes. It has been reported to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. 3-chloro-N-(furan-2-ylmethyl)-N-methylbenzamide has also been shown to exhibit antitumor properties, making it a promising candidate for cancer therapy. Furthermore, 3-chloro-N-(furan-2-ylmethyl)-N-methylbenzamide has been used as a tool compound to study the role of the transient receptor potential vanilloid 1 (TRPV1) channel in pain sensation and inflammation.
特性
IUPAC Name |
3-chloro-N-(furan-2-ylmethyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-15(9-12-6-3-7-17-12)13(16)10-4-2-5-11(14)8-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUBUKACGZKNIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(furan-2-ylmethyl)-N-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7474955.png)

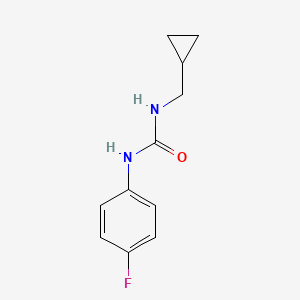
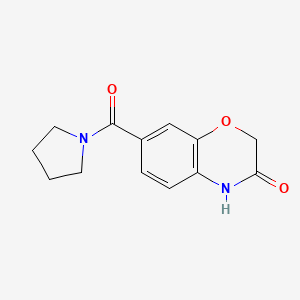
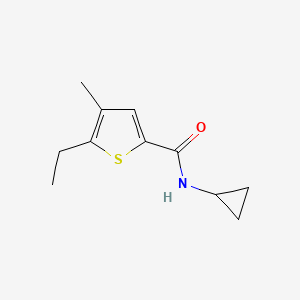
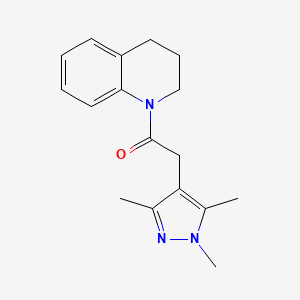
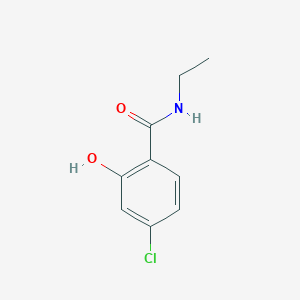
![N-[[4-(azetidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7475016.png)
![N-[(2-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7475036.png)
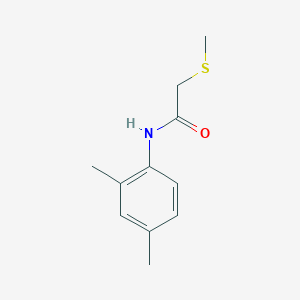
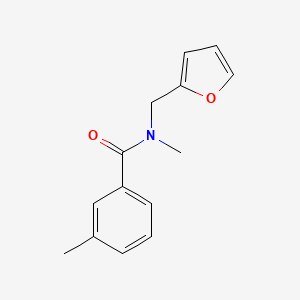
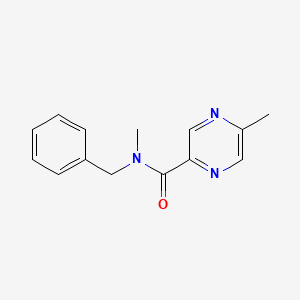
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7475060.png)